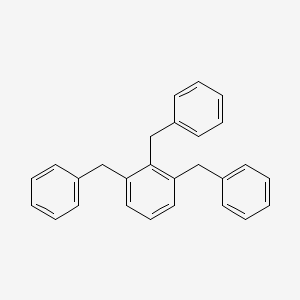

Tribenzylbenzene

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

143319-04-4 |

|---|---|

分子式 |

C27H24 |

分子量 |

348.5 g/mol |

IUPAC 名称 |

1,2,3-tribenzylbenzene |

InChI |

InChI=1S/C27H24/c1-4-11-22(12-5-1)19-25-17-10-18-26(20-23-13-6-2-7-14-23)27(25)21-24-15-8-3-9-16-24/h1-18H,19-21H2 |

InChI 键 |

CAULOKPIRVGVRU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Functionalization of Tribenzylbenzene Scaffolds

Diverse Synthetic Routes to Tribenzylbenzene Core Structures

The construction of the this compound core can be achieved through several synthetic methodologies, each offering distinct advantages in terms of substrate scope, efficiency, and the potential for introducing structural complexity.

Friedel-Crafts Hydroarylation Approaches for Extended Polycyclic Aromatic Hydrocarbons

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a direct method for the synthesis of this compound and its derivatives. beilstein-journals.orgethz.ch This approach typically involves the reaction of an aromatic substrate with a benzylating agent in the presence of a Lewis or Brønsted acid catalyst. beilstein-journals.orgethz.ch For instance, the reaction of benzene (B151609) with benzyl (B1604629) alcohol in the presence of boron trifluoride can yield a mixture of products including dibenzylbenzene and this compound. prepchem.com

The hydroarylation of styrenes and other activated alkenes represents a highly atom-economical variation of the Friedel-Crafts alkylation for generating 1,1-diarylalkane structures, which are key fragments in certain this compound derivatives. beilstein-journals.orgbeilstein-journals.org Various catalytic systems, including those based on iron, nih.gov bismuth, nih.gov and other transition metals, beilstein-journals.org have been developed to promote these transformations efficiently. These methods are advantageous as they often proceed with high regioselectivity and under milder conditions than traditional Friedel-Crafts reactions. beilstein-journals.orgnih.gov The development of catalytic enantioselective Friedel-Crafts-type alkylations has also been a significant area of research, allowing for the synthesis of chiral 1,1-diarylalkanes. beilstein-journals.org

The intramolecular Friedel-Crafts hydroarylation is a valuable strategy for constructing polycyclic aromatic systems, including those that can be precursors to or components of more complex this compound architectures. mdpi.com This approach has been utilized in the synthesis of dihydroquinolinones and phenanthridines. mdpi.com

Cyclocondensation Reactions for this compound Derivatives

Cyclocondensation reactions offer a powerful tool for the synthesis of heterocyclic and polycyclic structures, which can be incorporated into or fused with a this compound framework. These reactions typically involve the formation of a new ring system through the reaction of two or more functional groups. mdpi.comnih.govnih.gov

For example, the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classic method for synthesizing pyrazoles, which can be further functionalized. nih.gov Similarly, cyclocondensation reactions have been employed to create fused pyrazolo[1,5-a]pyrimidines and other heterocyclic systems. mdpi.com The synthesis of pyrazole (B372694) derivatives can also be achieved through the cyclocondensation of α,β-ethylenic ketones with hydrazines. nih.gov

In the context of this compound derivatives, a notable example is the synthesis of 2,4,6-tribenzyl-benzene ethyl ketones from 2,4,6-trihydroxy-acetophenone through benzyl protection, which serves as a precursor for more complex molecules like isorhamnetin. google.com Another relevant transformation is the cyclocondensation of 1,3-dinucleophiles with malonate derivatives to form six-membered heterocycles. nih.gov

Multi-Component Reactions for Complex this compound Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comorganic-chemistry.orgnih.govfrontiersin.orgacsgcipr.org This approach offers significant advantages in terms of step-economy, atom economy, and the rapid generation of molecular complexity. tcichemicals.comnih.govfrontiersin.orgacsgcipr.org

While direct MCRs for the one-pot synthesis of the core this compound structure are not extensively documented, MCRs are instrumental in synthesizing complex building blocks that can be subsequently used to construct this compound derivatives. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a well-known MCR, produces 1,4-dihydropyridine (B1200194) derivatives from an aldehyde, a β-ketoester, and ammonia. nih.gov The Biginelli reaction is another powerful MCR for the synthesis of dihydropyrimidinones. tcichemicals.comnih.gov These and other MCRs, such as the Strecker synthesis for α-amino acids and the Ugi and Passerini reactions for peptidomimetics, provide access to a wide array of functionalized molecules that can be incorporated into larger this compound-based systems. organic-chemistry.orgnih.gov

Strategies for Asymmetric Synthesis and Chiral Induction in this compound Derivatives

The introduction of chirality into this compound derivatives is crucial for applications in chiral recognition, asymmetric catalysis, and the development of chiroptical materials. Asymmetric synthesis strategies aim to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer.

One approach involves the use of chiral ligands in transition metal-catalyzed reactions. BINOL (1,1'-bi-2-naphthol) and its derivatives are a prominent class of chiral ligands used in a wide range of asymmetric transformations, including Diels-Alder reactions, carbonyl additions, and Michael additions. sigmaaldrich.commdpi.com The asymmetric oxidative coupling of 2-naphthols, for instance, can be achieved using iron complexes with chiral ligands to produce enantiomerically enriched BINOL derivatives. mdpi.com

Another strategy is the use of chiral auxiliaries or catalysts to induce asymmetry in reactions that form or modify the this compound scaffold. For example, chiral 1,2-diamines are important structural motifs and can act as ligands in catalytic asymmetric reactions. nih.gov The copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines provides access to chiral anti-1,2-diamine derivatives. nih.gov Furthermore, chiral Ni(II) complexes have proven effective in the asymmetric synthesis of fluorinated amino acids, which could be incorporated into this compound structures. beilstein-journals.org

Functionalization Strategies for this compound Derivatives

The properties of this compound-based materials can be finely tuned by introducing various functional groups at the periphery of the scaffold. These substituents can influence solubility, self-assembly behavior, and electronic properties.

Introduction of Peripheral Substituents (e.g., Alkoxy Chains, Carboxamides)

Alkoxy chains are commonly introduced to enhance the solubility of this compound derivatives in organic solvents and to influence their liquid crystalline and gelation properties. researchgate.netacs.org The number and position of these alkoxy chains can have a profound impact on the self-assembly behavior. researchgate.netacs.org For example, C3-symmetrical oligo(p-phenylenevinylene) derivatives with nine peripheral alkoxy chains have been shown to form columnar liquid crystalline phases. researchgate.netacs.org Altering the number and position of these chains can lead to the loss of liquid crystallinity and the emergence of organogelation properties. acs.org The introduction of alkoxy side chains can also affect the electronic properties of organic materials by influencing the HOMO energy levels and backbone planarity. chemrxiv.org

Carboxamide groups are another important class of substituents, primarily due to their ability to form strong, directional hydrogen bonds. orcid.orgorcid.orgumons.ac.be This property is extensively utilized in the design of self-assembling systems based on this compound-1,3,5-tricarboxamides. orcid.orgorcid.orgumons.ac.be The hydrogen bonding between the amide groups drives the formation of columnar structures, and the nature of the peripheral groups attached to the amides can further modulate these assemblies. researchgate.net The interplay between hydrogen bonding involving the central amide groups and potential competitive interactions with peripheral ether moieties in alkoxy-substituted derivatives has been studied to understand its effect on the dynamics and stability of the resulting supramolecular polymers. researchgate.netresearchgate.netsemanticscholar.org

Below is a table summarizing the synthetic approaches for this compound derivatives:

| Synthetic Approach | Description | Key Reactants/Catalysts | Products |

| Friedel-Crafts Hydroarylation | Electrophilic aromatic substitution to introduce benzyl groups onto an aromatic ring. beilstein-journals.orgprepchem.com | Benzylating agent, Lewis/Brønsted acid catalyst (e.g., BF3, Fe(OTf)3). prepchem.comnih.gov | This compound and its derivatives. prepchem.com |

| Cyclocondensation | Formation of a ring system from two or more functional groups. mdpi.comnih.govgoogle.com | 1,3-Dicarbonyls, hydrazines, malonates. nih.govnih.gov | Heterocyclic derivatives, e.g., pyrazoles. nih.gov |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single step. tcichemicals.comorganic-chemistry.orgnih.gov | Aldehydes, β-ketoesters, amines, isocyanides. organic-chemistry.orgnih.gov | Complex functionalized molecules. organic-chemistry.org |

| Asymmetric Synthesis | Control of stereochemistry to produce chiral molecules. sigmaaldrich.commdpi.comnih.gov | Chiral ligands (e.g., BINOL), chiral catalysts. sigmaaldrich.commdpi.com | Enantiomerically enriched this compound derivatives. mdpi.com |

Here is a table detailing the functionalization strategies for this compound derivatives:

| Functional Group | Purpose | Examples |

| Alkoxy Chains | Enhance solubility, control self-assembly (liquid crystals, gels). researchgate.netacs.org | -OC12H25. researchgate.netacs.org |

| Carboxamides | Promote self-assembly through hydrogen bonding. orcid.orgorcid.orgumons.ac.be | Benzene-1,3,5-tricarboxamides. orcid.orgorcid.orgumons.ac.be |

Tailoring Reactivity through Site-Specific Modifications

The ability to introduce chemical functionality at precise locations on the this compound scaffold is critical for tailoring its reactivity and directing its assembly into more complex architectures. Site-specific modifications enable the rational design of molecules with predetermined properties for applications in catalysis, molecular recognition, and materials science.

A primary strategy for achieving site-selectivity is the "tag-and-modify" approach. This involves the initial synthesis of a this compound derivative bearing a uniquely reactive functional group—the "tag"—at a specific position. This tag then serves as a handle for subsequent, highly selective chemical transformations. For instance, a this compound scaffold can be synthesized with a hydroxyl (-OH), amino (-NH2), or halogen (-Br) group on one of the outer phenyl rings or the central benzene core. This allows for targeted reactions, such as esterification, amidation, or cross-coupling, at that specific site while leaving the rest of the molecule untouched.

Catalyst-controlled functionalization represents a more advanced approach to achieving site-selectivity. nih.gov By choosing an appropriate catalyst, it is possible to direct a reaction to a specific C-H bond among many that are chemically similar. nih.gov For example, a tailored dirhodium catalyst can selectively functionalize a tertiary C-H bond, demonstrating the potential to modify complex molecules at late stages of a synthesis. nih.gov This strategy avoids the need for pre-installing a functional group, making the synthetic route more efficient. The choice of catalyst can overcome the inherent reactivity of the substrate, allowing chemists to functionalize positions that would otherwise be inaccessible. nih.gov

These site-selective methods provide a powerful toolkit for chemists to fine-tune the electronic and steric properties of this compound scaffolds, thereby controlling their reactivity in subsequent chemical processes or their self-assembly behavior.

Post-Synthetic Modification of this compound-Based Assemblies

One prominent example involves the self-assembly of N,N',N''-tris(alkoxybenzyl)benzene-1,3,5-tricarboxamides, which are derivatives of this compound. researchgate.net These molecules can form long, fibrous supramolecular polymers through hydrogen bonding. researchgate.net Once these assemblies are formed, they can be chemically modified. If the initial building blocks are designed to include reactive functional groups that are exposed on the surface of the assembly, these groups can undergo further reactions.

PSM can be broadly categorized into two types:

Covalent PSM: This involves the formation of new covalent bonds on the existing assembly. For example, if a this compound-based supramolecular polymer contains accessible amine or hydroxyl groups, these can be modified through reactions like acylation or etherification. nih.gov This strategy has been used to graft new functionalities onto the backbones of polymers within the pores of metal-organic frameworks (MOFs), enhancing properties like selective metal adsorption. rsc.org

Coordinative PSM: This method applies to assemblies that include metal ions, such as metal-organic cages or frameworks. It involves introducing new ligands that coordinate to the metal centers within the structure, altering the assembly's properties. nih.gov

These modification strategies allow for the fine-tuning of an assembly's function, such as enhancing its catalytic activity, altering its hydrophilicity, or introducing responsive elements that react to external stimuli. nih.gov

Synthetic Challenges and Methodological Advancements

The synthesis of this compound derivatives, while conceptually straightforward, presents several practical challenges that require careful control over reaction conditions and methodologies.

Control of Regioselectivity and Stereochemistry in this compound Synthesis

A primary challenge in the synthesis of this compound is controlling the substitution pattern on the central benzene ring. Friedel-Crafts benzylation, a common method for attaching benzyl groups to an aromatic ring, can lead to a mixture of constitutional isomers (regioisomers), such as 1,2,4- and 1,3,5-tribenzylbenzene. plymouth.ac.uk Achieving high regioselectivity for the desired 1,3,5-isomer is crucial for creating symmetric, well-defined scaffolds for supramolecular assembly.

Several factors influence regioselectivity:

Catalyst Choice: The type and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) can direct the substitution pattern. Milder catalysts may favor thermodynamic products, while more reactive systems can lead to kinetic control. numberanalytics.comethz.ch

Reaction Temperature: Lower temperatures often enhance selectivity by favoring the formation of the most stable isomer and minimizing side reactions like transalkylation. numberanalytics.com

Steric and Electronic Effects: The existing benzyl groups on the ring are activating and direct incoming groups to the ortho and para positions. However, steric hindrance between the bulky benzyl groups can disfavor ortho substitution, thereby favoring the formation of the 1,3,5-isomer. plymouth.ac.uk

By carefully optimizing these factors, chemists can steer the reaction towards a single regioisomer. For example, specific protocols have been developed for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles, demonstrating that a deep understanding of the reaction mechanism allows for precise control over the outcome. organic-chemistry.orgresearchgate.net

Stereochemistry becomes a concern when chiral centers are present in the benzyl groups or on the central ring. Controlling the three-dimensional arrangement of these groups requires stereoselective synthetic methods, often involving chiral catalysts or auxiliaries.

Overcoming Limitations in Yield and Purity

Achieving high yield and purity in this compound synthesis is essential for its practical application and for minimizing costly and time-consuming purification steps. plymouth.ac.uk Low yields can result from side reactions, incomplete conversion, or product degradation under harsh reaction conditions. numberanalytics.com

Key strategies to improve yield and purity include:

| Strategy | Description | Impact on Yield/Purity |

| Reagent & Solvent Purity | Use of high-purity starting materials, solvents, and catalysts to prevent unwanted side reactions. numberanalytics.com | Increases purity and can improve yield by avoiding catalyst deactivation. |

| Optimized Reaction Conditions | Fine-tuning of temperature, reaction time, and catalyst loading. numberanalytics.com Lower temperatures can increase selectivity, while optimal catalyst loading balances reaction rate and side reactions. numberanalytics.com | Improves both yield and purity by minimizing byproducts. |

| Controlled Reagent Addition | Slow, dropwise addition of reagents can help manage reaction exotherms and prevent localized high concentrations that lead to side reactions. | Enhances control over the reaction, leading to higher purity. |

| Effective Purification | Employment of appropriate purification techniques such as recrystallization, which is effective for crystalline solids, or column chromatography for separating complex mixtures. plymouth.ac.uk | Directly increases the final purity of the product. |

| Monitoring Reaction Progress | Using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of reactants and formation of products, allowing the reaction to be stopped at the optimal time. numberanalytics.com | Prevents the formation of degradation products from over-reaction, improving both yield and purity. |

By systematically addressing these aspects of the experimental procedure, the efficiency and outcome of the synthesis can be significantly enhanced.

Development of Sustainable Synthetic Protocols for this compound Derivatives

Traditional methods for synthesizing this compound, such as the Friedel-Crafts reaction, often rely on stoichiometric amounts of aggressive Lewis acids and volatile organic solvents, which raise environmental and safety concerns. ethz.ch Modern synthetic chemistry emphasizes the development of "green" or sustainable protocols that minimize waste, reduce energy consumption, and use less hazardous materials. nih.govunep.org

Key principles of green chemistry applied to this compound synthesis include:

Use of Greener Catalysts: Replacing traditional Lewis acids like AlCl₃ with more environmentally benign and recyclable catalysts is a major goal. sci-hub.st Options include solid acid catalysts, certain metal triflates, or gold-based catalysts that can be used in smaller quantities and are more tolerant to moisture. sci-hub.stresearchgate.net Bismuth triflate, for example, has been shown to be an effective and reusable catalyst for Friedel-Crafts reactions. sci-hub.st

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. sci-hub.stsemanticscholar.org Microwave-assisted reactions can lead to good-to-excellent yields in minutes rather than hours. sci-hub.st

Safer Solvents: Efforts are being made to replace hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids. nih.gov Ionic liquids can serve as both the solvent and catalyst, are non-volatile, and can often be recycled. sci-hub.st

Atom Economy and Step Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product (atom economy) is a core green chemistry principle. acs.org Advanced strategies like direct C-H functionalization are being explored as they can reduce the number of synthetic steps by avoiding the need to pre-functionalize starting materials, thus saving resources and reducing waste. rsc.org

The adoption of these sustainable practices not only lessens the environmental impact of chemical manufacturing but also can lead to more efficient and cost-effective processes. rsc.org

Supramolecular Assembly and Self Organization of Tribenzylbenzene Derivatives

Principles of Supramolecular Polymerization in Tribenzylbenzene Systems

Supramolecular polymerization in systems based on this compound, particularly benzene-1,3,5-tricarboxamides (BTAs), is a dynamic process that leads to the formation of long, fibrous aggregates. researchgate.net The unique C3-symmetrical structure of these molecules, featuring a central aromatic core and peripheral functionalities, predisposes them to directional and cooperative self-assembly. researchgate.netresearchgate.net

The primary driving force for the self-assembly of this compound derivatives is a combination of non-covalent interactions. mdpi.com

Hydrogen Bonding: Threefold, intermolecular hydrogen bonds between the amide groups of adjacent molecules are a characteristic and crucial interaction for the formation of stable, columnar structures. researchgate.net These directional interactions are fundamental to the one-dimensional growth of the supramolecular polymer chains. scispace.com Infrared spectroscopy is a key technique used to confirm the presence and nature of these hydrogen bonds. researchgate.net

π-Stacking: The aromatic cores of the this compound molecules participate in π-π stacking interactions, which contribute to the stability of the assembled structures. mdpi.com These interactions, occurring between the electron-rich π-systems of the benzene (B151609) rings, help to reinforce the columnar arrangement of the molecules.

The interplay of these non-covalent forces is summarized in the table below:

| Non-Covalent Interaction | Role in this compound Assembly | Key Characteristics |

| Hydrogen Bonding | Primary directional force for 1D polymerization. researchgate.net | Threefold, intermolecular bonds between amide groups. researchgate.net |

| π-Stacking | Stabilizes the columnar structure. mdpi.com | Interactions between aromatic cores. |

| Van der Waals Interactions | Contributes to overall stability and packing. | Occurs between peripheral alkyl chains. researchgate.net |

The polymerization of many this compound derivatives does not proceed through a simple, stepwise addition of monomers. Instead, it often follows a nucleated growth mechanism, which is a hallmark of cooperative self-assembly. researchgate.net This process is analogous to the formation of biopolymers like actin filaments. researchgate.net

In a cooperative or nucleation-elongation mechanism, the initial formation of a small aggregate, or nucleus, is thermodynamically unfavorable. researchgate.net However, once this nucleus is formed, the subsequent addition of monomers (elongation) becomes much more favorable, leading to the rapid growth of long supramolecular polymers. researchgate.netresearchgate.net This cooperativity results in highly ordered one-dimensional structures. researchgate.net

The degree of cooperativity can be influenced by molecular design. For instance, in some porphyrin-based systems, the formation of H-aggregates proceeds via a cooperative mechanism, while J-aggregates form through a non-cooperative, isodesmic pathway. researchgate.net

Key features of nucleated growth include:

An initial energy barrier to nucleation.

Rapid elongation once a stable nucleus is formed.

The formation of well-defined, ordered structures. researchgate.net

The presence of other potential hydrogen bond acceptors or donors within the molecular structure can lead to competitive hydrogen bonding, which significantly impacts the self-assembly process. rsc.org In N,N',N''-tris(alkoxybenzyl)benzene-1,3,5-tricarboxamides (benzyl-BTAs), intramolecular hydrogen bonding can occur between the amide protons and the ether oxygen atoms of the alkoxy chains. rsc.orgacs.org

This intramolecular interaction competes with the intermolecular hydrogen bonding required for supramolecular polymerization. rsc.org The balance between these competing interactions can be tuned by altering the number and position of the alkoxy substituents on the peripheral phenyl rings. researchgate.netrsc.org This, in turn, influences the molecular organization, the stability of the resulting supramolecular polymers, and the dynamics of structural defects within the polymer chains. researchgate.netrsc.org For example, the presence of competitive intramolecular hydrogen bonds can destabilize the helical coordination polymers by interfering with the formation of the intermolecular hydrogen-bonding networks that are crucial for their stability. acs.org

Simulations have shown that these competitive interactions can lead to dynamic stacking defects that propagate differently depending on the specific molecular structure of the BTA derivative. researchgate.netrsc.org This understanding provides a powerful tool for designing dynamic materials with tailored properties. rsc.org

Formation of Hierarchical Architectures

The self-assembly of this compound derivatives can extend beyond the formation of simple one-dimensional chains, leading to the creation of more complex, hierarchical architectures.

The most common one-dimensional structures formed by this compound derivatives are fibers and helices. researchgate.net The threefold hydrogen bonding between BTA molecules naturally promotes the formation of helical arrays, which then stack to form one-dimensional fibers. scispace.com These fibers can exhibit a high degree of order, with a hexagonal columnar arrangement often observed in the bulk state. researchgate.net

The chirality of the building blocks or the influence of a chiral environment can lead to the formation of helical structures with a preferred handedness (helical sense). nih.gov This has been demonstrated in systems where chiral dirhodium complexes form one-handed helical coordination polymers, with the helical structure stabilized by intermolecular hydrogen-bonding networks. acs.org

The morphology of these one-dimensional nanostructures can be studied using techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM). nih.gov

While this compound derivatives are well-known for forming one-dimensional structures, they can also be employed as trigonal tritopic linkers to construct two- and three-dimensional networks, such as coordination polymers and metal-organic frameworks (MOFs). nih.gov

In these architectures, the this compound-based molecule acts as a node, connecting to metal ions or other organic linkers to extend the structure in multiple dimensions. For instance, a tribenzoate derivative of this compound has been used to create 2D layered structures with large hexagonal channels. nih.gov

The dimensionality of the resulting network can be controlled by the strategic use of co-linkers with different geometries. The combination of a trigonal this compound-based linker with an angular dicarboxylic linker can lead to the formation of interpenetrated 3D networks, while a linear co-linker can result in complex 3D architectures formed from the polycatenation of 2D building units. nih.gov The shape of the linkers, particularly their angles, can directly influence whether the resulting network is 2D or 3D. nih.gov

Dynamic Behavior and Structural Defects in this compound-Based Supramolecular Polymers

The self-assembly of this compound derivatives, particularly N,N',N''-tris(alkoxybenzyl)benzene-1,3,5-tricarboxamides (benzyl-BTAs), leads to the formation of fibrous supramolecular polymers. researchgate.netrsc.org These structures, often conceptualized as perfectly ordered, are in reality dynamic entities characterized by the continuous exchange of monomeric units and the presence of structural defects. researchgate.netnih.govchemrxiv.org

Computer simulations and experimental studies have demonstrated that these self-assembled fibers exhibit significant dynamic behavior. rsc.orgresearchgate.net Stacking defects, such as misalignments or kinks in the columnar structure, are not static flaws but can appear and propagate through the fiber. rsc.orgscispace.com The nature and mobility of these defects are intrinsically linked to the molecular structure of the constituent this compound monomers. rsc.org The dynamic nature of these non-covalent interactions renders the supramolecular polymers adaptable and responsive, a key feature for their application in advanced materials. acs.org

The exchange of monomers between the assembled state and the solution phase is a fundamental aspect of this dynamism. The rate and pathways of this exchange are influenced by the presence and nature of defects within the polymer structure. chemrxiv.org For instance, monomer exchange may occur more frequently at defect sites than at the ends of a perfectly ordered fiber. chemrxiv.org Over time, these systems can undergo subtle structural reorganizations, leading to a more tightly packed and ordered state, which in turn reduces the dynamics of monomer exchange. nih.gov This "aging" process, where a system evolves towards a more stable thermodynamic state, highlights that the properties of these materials can be time-dependent. nih.gov

Modulation of Self-Assembly Processes

The architecture and properties of this compound-based supramolecular assemblies can be precisely controlled through various strategies. The most powerful of these involves the rational design of the monomeric building blocks and the careful selection of the solvent environment.

Effect of Molecular Design and Substituent Variations on this compound Self-Assembly

The self-assembly process is highly sensitive to the molecular design of the this compound core and its peripheral substituents. mdpi.comfrontiersin.org By systematically varying these features, researchers can dictate the outcome of the supramolecular polymerization. nih.govnih.gov

In the case of benzyl-BTA derivatives, the number and position of alkoxy substituents on the outer phenyl rings have a profound impact on the molecular organization and the dynamics of the resulting supramolecular polymers. rsc.orgunizar.es This effect is largely attributed to competitive hydrogen bonding. researchgate.netrsc.org While the primary driving force for assembly is the threefold hydrogen bond network between the central amide groups, weaker hydrogen bonds can form between the amide protons and the ether oxygen atoms of the alkoxy substituents. rsc.org This competition influences the stacking behavior and the dynamics of structural defects within the polymer. rsc.orgunizar.es

Introducing conformational flexibility, for example by inserting a methylene (B1212753) spacer between the central benzene core and the amide groups, can also dramatically alter the self-assembly, often making it more dependent on the solvent structure. researchgate.net Conversely, adding a phenyl ring between the amide and the solubilizing alkyl chains can lead to a complete loss of aggregation by disrupting the intermolecular hydrogen bonding network. researchgate.net

The table below summarizes findings on how different substituents on this compound derivatives influence their self-assembly.

| Derivative Class | Substituent Variation | Observed Effect on Self-Assembly | Reference(s) |

| Benzyl-BTAs | Number and position of alkoxy groups on peripheral phenyl rings | Modulates molecular organization and dynamics of defects due to competitive H-bonding. | rsc.orgunizar.es |

| C3-Symmetrical BTAs | Two-armed alkyl groups as side chains | Promotes the formation of hexagonal columnar structures without crystallinity at room temperature. | researchgate.net |

| Conformationally Flexible BTAs | Methylene spacer between benzene core and amides | Increases dependency on solvent structure for chiral organization. | researchgate.net |

| Phenyl-Substituted BTAs | Phenyl ring between amide and alkyl chains | Can lead to a complete loss of aggregation. | researchgate.net |

Solvent-Dependent Self-Assembly Pathways of this compound Derivatives

The solvent is not a passive medium but an active participant in the self-assembly of this compound derivatives, capable of directing the polymerization pathway and influencing the final structure. researchgate.networktribe.com A striking example is seen with certain conformationally flexible C3-symmetrical trisamides. These molecules exhibit strong chiral expression (a strong Cotton effect) when assembled in linear alkanes, but this chirality is absent in cyclic alkanes. researchgate.net

Molecular dynamics simulations suggest this solvent dependency arises from subtle differences in how linear versus cyclic alkane molecules stabilize the various conformations of the amide groups within the aggregate. researchgate.net This demonstrates a "shape-matching" effect between the peripheral groups of the monomer and the solvent molecules, where the solvent can be considered a comonomer that directly participates in the supramolecular polymerization. researchgate.net The solvent can influence the geometry and stability of the supramolecular polymers, highlighting the need for careful solvent selection in designing these materials. researchgate.netfrontiersin.org

The following table illustrates the profound effect of solvent choice on the aggregation of this compound derivatives.

| This compound Derivative | Solvent System | Resulting Supramolecular Structure/Pathway | Reference(s) |

| N,N',N''-tris(alkoxybenzyl)benzene-1,3,5-tricarboxamides | Apolar solvents | Formation of dynamic fibrous structures with defects. | rsc.org |

| Conformationally flexible C3-symmetrical trisamides | Linear alkanes (e.g., n-heptane) | Formation of polymers with a strong chiral bias. | researchgate.net |

| Conformationally flexible C3-symmetrical trisamides | Cyclic alkanes (e.g., methylcyclohexane) | Formation of polymers with no observed chiral bias. | researchgate.net |

| Redox-active POM-surfactant hybrid | Water vs. DMF | Forms regular micellar assemblies in water; addition of DMF disrupts these structures. | worktribe.com |

External Stimuli Responsiveness in this compound Assemblies

The non-covalent and dynamic nature of supramolecular polymers makes them inherently suited for the development of stimuli-responsive materials. nih.govrsc.org Such materials can undergo reversible changes in their structure and properties in response to external triggers like temperature, pH, or light. mdpi.comrsc.org

For this compound-based assemblies, which are held together primarily by hydrogen bonds, temperature is a particularly relevant stimulus. scispace.com Heating can provide enough thermal energy to disrupt these bonds, leading to the disassembly of the supramolecular polymer into its constituent monomers. researchgate.net This process is often reversible, with the assemblies reforming upon cooling. researchgate.net

While specific studies detailing the response of this compound assemblies to a wide range of external stimuli are emerging, the fundamental principles are well-established in the broader field of supramolecular chemistry. nih.govnih.gov For example, pH-responsive groups (like amines or carboxylic acids) could be incorporated into the monomer design to create assemblies that assemble or disassemble at specific pH values. mdpi.com Similarly, the integration of light-sensitive moieties could allow for photochemical control over the polymerization process. mdpi.com The development of such multi-responsive systems, potentially triggered by a combination of stimuli like temperature and pH, represents a promising direction for creating highly adaptable and "intelligent" materials from this compound building blocks. nih.gov

Tribenzylbenzene As a Building Block for Advanced Materials

Integration into Functional Supramolecular Polymers

Supramolecular polymers are unique polymeric systems where monomeric units are held together by reversible, non-covalent interactions, such as hydrogen bonds or π-π stacking. nih.govnih.gov This dynamic nature allows for properties like self-healing, responsiveness to stimuli, and processability. nih.govnih.gov Tribenzylbenzene derivatives, particularly benzene-1,3,5-tricarboxamides (BTAs), are exemplary building blocks for these polymers, self-assembling into well-defined, one-dimensional helical structures. rsc.orgunizar.es

This compound-based monomers, especially those functionalized as N,N',N''-tris(alkoxybenzyl)benzene-1,3,5-tricarboxamides (benzyl-BTAs), are known to self-assemble into fibrous structures through threefold hydrogen bonding. rsc.orgunizar.esresearchgate.net These fibers can entangle to form extensive supramolecular polymer networks (SPNs), which behave as soft materials with properties like high toughness and self-healing. kinampark.com

The structure of the benzyl-BTA monomer can be precisely tuned to control the properties of the resulting network. For instance, the number and position of alkoxy substituents on the peripheral phenyl rings significantly influence the molecular organization within the supramolecular polymers. rsc.org This control stems from competitive hydrogen bonding between the central amide groups, which drive the primary assembly, and peripheral ether moieties, which can introduce defects and alter the dynamics of the polymer chains. rsc.orgunizar.es By modifying these peripheral groups, researchers can fine-tune the viscoelastic properties of the SPNs for applications ranging from tissue engineering to soft robotics. kinampark.com

Table 1: Influence of Substituents on Benzyl-BTA Supramolecular Polymerization

| Substituent Modification | Effect on Supramolecular Network | Reference |

|---|---|---|

| Number of alkoxy chains | Alters molecular organization and dynamics of structural defects | rsc.org |

| Position of alkoxy chains | Influences stacking behavior and competitive hydrogen bonding | rsc.orgunizar.es |

Achieving control over the length, shape, and stability of supramolecular polymers is crucial for their application in functional materials. nih.govnih.gov In this compound-based systems, this control can be exerted by carefully balancing the non-covalent interactions that drive assembly.

One effective strategy involves introducing electrostatic repulsion to counteract the attractive forces (π-π stacking and hydrogen bonding) that lead to polymerization. nih.govnih.gov For example, by functionalizing a benzene-1,3,5-tricarboxamide (B1221032) (BTA) core with charged groups, the one-dimensional growth can be limited. nih.gov At low ionic strength, repulsive forces dominate after a certain polymer length is reached, resulting in the formation of small, discrete spherical aggregates. nih.gov Increasing the salt concentration screens these charges, which allows the attractive interactions to prevail, inducing a transition from spherical objects to elongated, rod-like fibers. nih.gov This sphere-to-rod transition is accompanied by an increase in the cooperativity of the self-assembly process, leading to more stable and higher molecular weight polymers. nih.gov

Another method for controlling polymer length is "living supramolecular polymerization," which involves a seeded growth mechanism. This approach can be used to generate aggregates with a controlled length and low polydispersity, analogous to living covalent polymerization. nih.govtue.nl

The performance and responsiveness of supramolecular materials can be enhanced by designing systems with multiple, competing self-assembly pathways. nih.gov This concept, known as "pathway complexity," allows a system to exist in a kinetically trapped, metastable state that can later transform into a more thermodynamically stable state. nih.govcncb.ac.cn This transition can be triggered by external stimuli, leading to materials with switchable properties. nih.gov

In the context of this compound-based supramolecular polymers, competing pathways can be engineered by modifying the monomer structure or the assembly conditions (e.g., solvent, temperature). researchgate.net For example, a monomer might be designed to form either a kinetically favored but less stable aggregate (e.g., J-aggregates) or a thermodynamically favored, more stable aggregate (e.g., H-aggregates). nih.gov Initially, the system can be trapped in the kinetic state. The addition of a "seed" of the thermodynamic aggregate or a change in conditions can then trigger the conversion to the more stable form. nih.gov This ability to control and switch between states is crucial for creating out-of-equilibrium materials that can perform work or adapt their function in response to environmental cues. nih.govdigitellinc.com

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid, C3-symmetric scaffold of this compound makes its derivatives excellent candidates for use as organic linkers, or "struts," in the construction of highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

A prominent example of a this compound-derived linker is 1,3,5-tris(4-carboxyphenyl)benzene, commonly known as H3BTB. sigmaaldrich.commdpi.com This tritopic carboxylic acid is a key building block in the synthesis of numerous MOFs. sigmaaldrich.comscientificlabs.co.uk In MOF synthesis, metal ions or clusters (nodes) are connected by organic linkers to form a crystalline, three-dimensional network with a porous internal structure. cd-bioparticles.netcd-bioparticles.net

The H3BTB linker has been instrumental in the creation of MOFs with exceptionally high surface areas. sigmaaldrich.com A landmark example is MOF-177, which is constructed from zinc oxide clusters (Zn4O) and BTB linkers. mdpi.comuninsubria.it MOF-177 exhibits a very high specific surface area (around 4500-5000 m²/g), making it highly effective for applications such as gas storage, particularly for hydrogen. sigmaaldrich.commdpi.comsigmaaldrich.comscientificlabs.co.uk The defined geometry and connectivity of the H3BTB linker are critical for forming the open and porous framework of these materials. uninsubria.it

Table 2: Properties of MOF-177 Utilizing the H3BTB Linker

| Property | Value | Application Relevance | Reference |

|---|---|---|---|

| Linker | 1,3,5-Benzenetribenzoate (BTB) | Provides C3-symmetric connectivity | uninsubria.it |

| Metal Node | Zn4O | Forms stable secondary building units | uninsubria.it |

| Specific Surface Area | ~5000 m²/g | High capacity for gas adsorption | sigmaaldrich.commdpi.com |

The rational design of porous frameworks using this compound-based linkers relies on the principles of reticular chemistry, where the final topology of the framework can be predicted and controlled by the geometry of the molecular building blocks. nih.gov The C3-symmetry of the this compound core dictates that it will act as a 3-connected node in the resulting network topology.

Key design principles include:

Functionalization: The peripheral phenyl rings of the this compound scaffold can be functionalized with different chemical groups (-Cl, -CH3, -NH2, -F). nih.govresearchgate.net These functional groups can alter the electronic properties of the pore walls, influence the framework's topology, and introduce specific binding sites for selective gas adsorption or catalysis. researchgate.netnih.gov For example, introducing polar functional groups can enhance the framework's affinity for polar molecules like CO2. nih.gov

Mixed-Linker and Mixed-Metal Strategies: Combining this compound-derived linkers with other linkers of different geometries or lengths (a multivariate or MTV strategy) allows for the fine-tuning of pore size, shape, and chemical environment within a single framework. researchgate.net Similarly, using a mix of metal ions can introduce new functionalities.

By applying these principles, researchers can systematically design and synthesize a vast library of porous materials with tailored properties for specific applications in gas separation, catalysis, and energy storage. uninsubria.itmdpi.com

Strategies for Crystallinity Control in this compound-Based Porous Materials

The development of highly crystalline porous materials from this compound and its derivatives is crucial for maximizing their performance in applications such as gas storage, separation, and catalysis. High crystallinity ensures a well-defined and accessible porous structure. However, achieving this is often challenging due to the kinetic and thermodynamic factors governing the formation of extended frameworks. Several strategies can be employed to control and enhance the crystallinity of this compound-based porous materials, drawing from established methods for covalent organic frameworks (COFs) and other porous organic materials. rsc.org

One primary strategy involves the optimization of the reaction conditions for polycondensation. This includes the careful selection of solvents, temperature, and reaction time. For instance, using a solvent system that allows for reversible bond formation can facilitate error correction during the growth of the framework, leading to a more ordered and crystalline structure. The principle of dynamic covalent chemistry is often key in this regard.

Improving the planarity of the molecular building blocks is another effective approach. While this compound itself has a non-planar, propeller-like conformation, designing derivatives with more rigid and planar geometries can promote more efficient π-π stacking and lead to higher crystallinity in the resulting porous material.

Side chain engineering can also be utilized to control the intermolecular interactions and packing of the polymer chains. The introduction of specific functional groups on the side chains can direct the self-assembly process and encourage the formation of a more ordered, crystalline network.

Furthermore, techniques such as solvothermal and ionothermal synthesis, which are carried out in a closed system at elevated temperatures and pressures, can provide the necessary energy to overcome kinetic barriers and promote the formation of thermodynamically stable, crystalline phases. The choice of solvent or ionic liquid in these methods can also act as a template, guiding the growth of the porous framework. Post-synthetic thermal annealing is another method that can be used to improve the crystallinity of an initially amorphous or semi-crystalline material. rsc.org

It is also possible to control the packing of porous organic materials through careful solvent selection and by modifying the external chemistry of the building blocks. researchgate.net For instance, the use of shape-specific directing solvents can act as templates, guiding the crystallization process to yield a desired porous architecture. researchgate.net

Application in Dendrimer and Macromolecular Chemistry

The C3-symmetric structure of this compound makes it an excellent core molecule for the synthesis of dendrimers and other complex macromolecules. Its three benzyl (B1604629) arms provide well-defined points for the attachment of dendritic wedges or polymer chains, leading to star-shaped architectures with unique properties and a wide range of potential applications.

Synthesis of this compound-Cored Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The synthesis of dendrimers with a this compound core can be achieved through two primary strategies: the divergent method and the convergent method. nih.gov

In the divergent approach , the synthesis begins at the this compound core. Functional groups on the core are reacted with monomer units containing multiple reactive sites, leading to the first-generation dendrimer. This process is then repeated iteratively to build subsequent generations, with the number of surface groups increasing exponentially at each step.

The convergent approach , on the other hand, starts from the periphery of the dendrimer. Dendritic wedges, or "dendrons," are synthesized first and then attached to the central this compound core in the final step. This method offers better control over the final structure and purity of the dendrimer, as the coupling reaction to the core is typically high-yielding and easier to purify than the multi-step reactions required in the divergent approach.

For example, a convergent synthesis could involve the preparation of a dendron with a reactive group at its focal point. Three equivalents of this dendron can then be coupled to a trifunctionalized this compound core, such as 1,3,5-tris(4-bromobenzyl)benzene, via a suitable cross-coupling reaction like the Suzuki or Sonogashira coupling. The synthesis of dendrimers with a structurally similar 1,3,5-triphenylbenzene (B1329565) core has been reported, and these methodologies can be readily adapted for this compound. rsc.orgresearchgate.net

Conjugated Triarm Polymers with this compound Cores

Conjugated triarm polymers with a this compound core are a class of star-shaped macromolecules where three conjugated polymer chains are attached to the central core. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique photophysical and electronic properties.

The synthesis of these polymers typically involves the polymerization of a conjugated monomer from a trifunctional initiator based on a this compound derivative. Alternatively, pre-synthesized conjugated polymer chains with a reactive end-group can be grafted onto a this compound core. Various polymerization techniques, such as Suzuki or Stille cross-coupling reactions, can be employed to grow the conjugated arms from the core.

A series of hyperbranched conjugated molecules with 1,3,5-triphenylbenzene cores have been synthesized and shown to possess high thermal stability and good film-forming abilities. rsc.org Similar properties would be expected for analogous polymers with a this compound core. The non-planar structure of the this compound core can be advantageous in these materials as it can help to suppress intermolecular aggregation and π-π stacking of the conjugated arms, which can often lead to quenching of fluorescence in the solid state. This can result in materials with enhanced solution and solid-state luminescence.

Star-Shaped Architectures and Their Unique Properties

Star-shaped architectures based on a this compound core exhibit a range of unique properties that distinguish them from their linear counterparts. The three-dimensional, globular shape of these molecules leads to a lower solution and melt viscosity compared to linear polymers of the same molecular weight. This can be beneficial for processing and device fabrication.

The high density of functional groups at the periphery of this compound-cored dendrimers and star polymers allows for the tuning of their solubility and other physical properties. For example, the introduction of polar or ionic groups on the surface can render the macromolecules water-soluble.

In the context of organic electronics, the star-shaped geometry can influence the charge transport and photophysical properties of the material. The this compound core can act as an electronic coupling point between the arms, facilitating intramolecular energy or charge transfer. The specific arrangement of the conjugated arms around the core can also lead to interesting optical phenomena, such as through-space conjugation. Furthermore, the propeller-shaped conformation of the 1,3,5-triarylbenzene scaffold can lead to propeller-shaped molecules with specific dihedral angles, influencing their packing in the solid state. nih.gov Star-shaped molecules with a central benzene (B151609) core often exhibit a bathochromic shift in their absorption maxima compared to their linear analogues, indicating an increase in conjugation across the central ring. nih.gov

Other Emerging Materials Applications

The versatility of the this compound scaffold extends beyond porous materials and dendrimers. Its unique structural and electronic properties are being explored in other emerging areas of materials science, such as the development of supramolecular gels.

Development of π-Gelators from this compound Derivatives

π-Gelators are low molecular weight molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. The "π" in their name refers to the presence of extended π-conjugated systems in their molecular structure, which can impart interesting electronic and optical properties to the resulting gels.

Derivatives of this compound are promising candidates for the development of new π-gelators. The C3-symmetric and aromatic nature of the this compound core can promote self-assembly through a combination of non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrogen bonding (if suitable functional groups are introduced).

The design of a this compound-based π-gelator would typically involve the introduction of functional groups that can drive the self-assembly process. For example, attaching long alkyl chains to the periphery of the molecule can enhance its solubility in organic solvents and provide the necessary van der Waals interactions for gelation. The introduction of hydrogen-bonding moieties, such as amides or ureas, can provide directional interactions that lead to the formation of one-dimensional fibrillar structures, which are the basis of the gel network.

Use in Organic Nano- and Microarchitectures

The tripodal C3 symmetry of the 1,3,5-tribenzylbenzene scaffold makes it an excellent candidate as a fundamental building block for the bottom-up fabrication of ordered organic nano- and microarchitectures. This molecular design allows for directional, non-covalent interactions that can guide the self-assembly of molecules into well-defined, higher-order structures. While research directly utilizing 1,3,5-tribenzylbenzene for these applications is emerging, the principles of its self-assembly can be understood by examining structurally analogous compounds, such as benzene-1,3,5-tricarboxamides (BTAs).

BTAs, which feature a central benzene ring with three amide-containing side chains, have been extensively studied for their ability to form one-dimensional nanofibers through hydrogen bonding and π-π stacking interactions. nih.gov The specific nature of the amino acids and their sequence in peptide-based BTA derivatives can dictate the morphology of the resulting nanofibers, leading to structures ranging from simple cylindrical rods to complex helical fibers. nih.gov This demonstrates the high degree of control over the final architecture that can be achieved by modifying the peripheral groups of a C3-symmetric core.

The self-assembly of chiral benzene-1,3,5-tricarboxamides has been shown to result in the formation of intertwining triple helical nanofibers. nih.gov The handedness of these supramolecular structures can be controlled by the chirality of the constituent molecules. nih.gov This level of control is crucial for the development of advanced materials with specific optical or electronic properties.

The following table provides examples of benzene-1,3,5-tricarboxamide derivatives and the nano- or microarchitectures they form, illustrating the potential for this compound derivatives to be used in a similar fashion.

| Derivative | Self-Assembled Architecture | Key Interactions |

| Benzene-1,3,5-tricarboxamide with di- and tripeptide fragments | Twisted one-dimensional higher-order nanofibers | Hydrogen bonding, Hydrophobic contact |

| Chiral Benzene-1,3,5-tricarboxamides | Intertwining triple helical nanofibers | Hydrogen bonding, π-π stacking |

The insights gained from these related systems strongly suggest that functionalized this compound derivatives could be designed to self-assemble into a variety of nano- and microstructures, including wires, ribbons, and tubes, with potential applications in molecular electronics, sensing, and catalysis.

This compound-Based Supramolecular Liquid Crystals

The disc-like, C3-symmetric structure of this compound derivatives makes them promising candidates for the construction of supramolecular liquid crystals. These materials exhibit phases of matter that are intermediate between the crystalline solid and the isotropic liquid, combining the order of crystals with the fluidity of liquids. Specifically, disc-shaped molecules, often referred to as discotic mesogens, can self-assemble into columnar structures, which are of significant interest for their potential as one-dimensional conductors.

Research on C3-symmetric dendrimers derived from 1,3,5-triphenylbenzene, a close structural relative of this compound, has demonstrated the formation of liquid crystalline phases. researchgate.netresearchgate.net By attaching flexible alkyl or alkoxy chains to the periphery of the rigid core, these molecules can be induced to form mesophases upon heating. For instance, C3-symmetric derivatives of 1,3,5-triphenylbenzene with peripheral n-hexyl and n-dodecyl chains have been shown to exhibit mesophase properties when complexed with trinitrofluorenone. researchgate.net

The formation of these liquid crystalline phases is typically characterized using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC). researchgate.net POM allows for the direct observation of the characteristic textures of different liquid crystal phases, while DSC is used to determine the temperatures at which phase transitions occur.

The table below summarizes the liquid crystalline properties of some 1,3,5-triphenylbenzene derivatives, highlighting the potential for this compound-based systems.

| Core Molecule | Peripheral Groups | Liquid Crystal Phase |

| 1,3,5-Triphenylbenzene | n-Hexyl chains (complexed with trinitrofluorenone) | Mesophase |

| 1,3,5-Triphenylbenzene | n-Dodecyl chains (complexed with trinitrofluorenone) | Mesophase |

The ability to form well-ordered columnar structures is a key feature of discotic liquid crystals, with potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells. The this compound core, with its inherent C3 symmetry, provides a robust platform for the design and synthesis of new supramolecular liquid crystalline materials with tailored properties.

Computational and Theoretical Investigations of Tribenzylbenzene Systems

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic nature of tribenzylbenzene self-assembly. These simulations allow for the visualization of molecular interactions and the evolution of supramolecular structures over time, providing a veritable "computational microscope."

To investigate the self-assembly of large numbers of molecules over extended timescales, coarse-grained (CG) modeling is a powerful approach. atomfair.com In this methodology, groups of atoms are represented as single "beads," reducing the computational cost while retaining the essential physics of the system. nih.gov The MARTINI force field, a widely used CG model, has been successfully applied to study the self-assembly of benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives, which share a similar core structure with this compound systems. nih.govacs.org In the MARTINI framework, molecules are typically mapped on a four-to-one basis (four heavy atoms to one bead), and the interactions are parameterized to reproduce experimental thermodynamic data, such as partitioning free energies between polar and nonpolar phases. cgmartini.nl This approach has been shown to effectively capture the formation of supramolecular structures like fibers and nanotubes from BTA monomers in solution. nih.gov While a specific CG force field exclusively developed for this compound is not extensively documented, the principles and parameters from the MARTINI force field for similar aromatic systems provide a robust foundation for modeling their aggregation behavior. atomfair.comacs.org

The development of a CG model for a specific system like a this compound derivative typically involves the following steps:

Mapping: Defining how groups of atoms in the all-atom representation are coarse-grained into beads.

Parameterization of Bonded Interactions: Deriving parameters for bonds, angles, and dihedrals from all-atom simulations of the monomer or dimer.

Parameterization of Non-bonded Interactions: Assigning bead types and interaction strengths based on their chemical nature to reproduce thermodynamic properties.

This methodology allows for the simulation of large systems containing thousands of molecules, enabling the study of phenomena such as nucleation, elongation, and the influence of solvent on the self-assembly process. atomfair.com

While coarse-grained simulations provide insights into large-scale phenomena, all-atom MD simulations offer a higher level of detail regarding the specific intermolecular interactions that drive the self-assembly of this compound aggregates. dtic.mil These simulations explicitly model every atom in the system, providing a detailed picture of hydrogen bonding, π-π stacking, and van der Waals forces.

A key finding from atomistic simulations of BTA dimers is that the ground state structure often involves a combination of two donor and one acceptor hydrogen bond, rather than the initially hypothesized three-donor configuration. atomfair.compolytechnique.fr This highlights the importance of detailed computational studies in refining our understanding of these complex systems. The binding energies of small oligomers can be calculated from these simulations, providing a quantitative measure of the strength of intermolecular interactions. atomfair.com

| System | Interaction Type | Calculated Binding Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Benzene (B151609) Dimer (Parallel Displaced) | π-π Stacking | ~ -2.5 | CCSD(T) |

| Benzene Dimer (T-shaped) | CH-π Interaction | ~ -2.4 | CCSD(T) |

| BTA Dimer | H-bonding & π-π Stacking | ~ -13 | MD with nonpolarizable force field |

One of the significant contributions of MD simulations has been the elucidation of the dynamic nature of supramolecular polymers, including the presence and propagation of stacking defects. frontiersin.org Simulations of N,N′,N′′-tris(alkoxybenzyl)benzene-1,3,5-tricarboxamides (benzyl-BTAs), which are this compound derivatives, have shown that the resulting fibers are not static structures but exhibit dynamic behavior. frontiersin.orgunizar.es

These simulations reveal the existence of stacking defects, where the regular arrangement of monomers is disrupted. frontiersin.org The type and mobility of these defects are influenced by the molecular structure, particularly the nature and position of substituents on the peripheral phenyl rings. frontiersin.org For instance, competitive hydrogen bonding between the central amide groups and peripheral ether moieties can influence the stacking behavior and the dynamics of these defects. frontiersin.org The propagation of these defects along the supramolecular polymer backbone is a key aspect of their dynamic nature and can be crucial for their function in various applications. frontiersin.org

The dynamic behavior of these systems can be quantified by analyzing the exchange of monomers between the aggregated and solution states and the conformational changes within the supramolecular polymer. These computational findings have been validated by experimental techniques, providing a comprehensive understanding of the structure-dynamics relationship in these materials. frontiersin.org

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for gaining deeper mechanistic insights into the self-assembly and electronic properties of this compound systems. These methods allow for the accurate calculation of molecular geometries, interaction energies, and electronic structures.

Quantum chemical calculations have been instrumental in quantifying the binding energies and understanding the cooperative nature of self-assembly in BTA systems. researchgate.net The origin of the cooperative mechanism, where the binding of one monomer facilitates the binding of subsequent monomers, has been attributed to the threefold intermolecular hydrogen bonding between the monomers. researchgate.net

DFT calculations can be used to accurately determine the binding energy of dimers and larger oligomers. By comparing the binding energy per monomer as the oligomer size increases, the degree of cooperativity can be quantified. A significant increase in the incremental binding energy with the addition of each monomer is a hallmark of a cooperative self-assembly process. atomfair.com These calculations have shown that the cooperativity factor can be tuned by modifying the chemical structure of the BTA monomer, for example, by altering the side chains attached to the amide groups. researchgate.net

| Oligomer | Total Binding Energy (kcal/mol) | Incremental Binding Energy (kcal/mol) |

|---|---|---|

| Dimer | -13.2 | -13.2 |

| Trimer | -30.5 | -17.3 |

| Tetramer | -48.9 | -18.4 |

Data adapted from atomistic molecular dynamics simulations of BTA with hexyl tails. atomfair.com

While this compound itself is not a conjugated polymer in the traditional sense of having a continuous chain of alternating single and double bonds in its backbone, the self-assembly of this compound derivatives can lead to supramolecular polymers with interesting electronic properties. The close packing of the aromatic cores in these assemblies can result in electronic coupling between the monomers, influencing the electronic structure of the aggregate. rsc.org

Quantum chemical calculations can be employed to investigate the electronic structure of these supramolecular polymers. By calculating the molecular orbitals of dimers and larger aggregates, it is possible to understand how the electronic states of the individual monomers interact upon assembly. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the aggregate are of particular interest, as they determine the material's electronic and optical properties, such as its ability to transport charge and absorb or emit light. nih.govresearchgate.net

Prediction of Reaction Pathways and Active Sites in this compound Functionalization

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, offering insights into both reaction pathways and the specific sites on a molecule that are most likely to react. In the functionalization of this compound, theoretical investigations are crucial for navigating the complex interplay between electronic effects and significant steric hindrance.

The primary methods for predicting active sites for electrophilic aromatic substitution—a common pathway for functionalizing benzene rings—are based on quantum chemical calculations, particularly Density Functional Theory (DFT). nih.govnih.gov These methods evaluate the electronic properties of the aromatic ring to determine which positions are most susceptible to attack by an electrophile. Key approaches include:

Analysis of σ-complex Stability: The regioselectivity of an electrophilic aromatic substitution is often determined by the relative thermodynamic stability of the possible cationic intermediates, known as sigma complexes or arenium ions. nih.govsandiego.edu Computational models can calculate the energies of the intermediates formed by electrophilic attack at each distinct position on the this compound core. The pathway proceeding through the lowest-energy intermediate is predicted to be the most favorable. nih.gov

Reactivity Indices: DFT can be used to calculate various reactivity descriptors that predict the most reactive sites. The Fukui function and condensed Fukui function (CFF) are used to identify sites susceptible to electrophilic, nucleophilic, or radical attack. nih.gov For electrophilic reactions, the sites with the highest values are predicted to be the most reactive. researchgate.net Another useful descriptor is the Average Local Ionization Energy (ALIE), where the site with the lowest ALIE value is predicted to be the most reactive toward electrophiles, as an electron is most easily removed from this position. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Regions of negative electrostatic potential on the aromatic ring indicate electron-rich areas that are attractive to incoming electrophiles, thus predicting the likely sites of functionalization. scielo.org.mx

While these electronic factors are fundamental, the defining characteristic of this compound is the immense steric bulk of the three benzyl (B1604629) groups. These groups create a crowded environment around the central benzene ring, potentially blocking access to electronically favorable positions. beilstein-journals.orgnih.gov Therefore, any accurate computational model must rigorously account for steric effects. Transition state theory can be employed to calculate the activation energy barriers for attack at each position. nih.gov A sterically hindered pathway, even if electronically favored, will have a high-energy transition state and will be kinetically disfavored. nih.gov

For this compound, it is predicted that functionalization would be highly challenging. The ortho positions (2, 4, 6) are severely hindered by the adjacent benzyl groups. The meta positions, which in this case are the unsubstituted positions of the central 1,3,5-trisubstituted ring, are electronically deactivated. Computational models would therefore predict that functionalization, if successful, would likely require harsh reaction conditions to overcome high activation barriers, with selectivity being a delicate balance between unfavorable electronics and severe steric hindrance.

Thermodynamic Modeling of Supramolecular Polymerizations

Supramolecular polymerization describes the self-assembly of monomers into polymeric structures through non-covalent interactions. Unlike traditional covalent polymers, these assemblies are in a dynamic equilibrium with their constituent monomers, making thermodynamic models essential for understanding and predicting their behavior. researchgate.net For systems involving this compound derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), thermodynamic modeling provides a quantitative framework to describe the formation, stability, and structure of the resulting one-dimensional assemblies. nih.gov

Equilibrium Models for Copolymerizations Involving this compound Monomers

The versatility of supramolecular chemistry allows for the co-assembly of two or more different monomers into copolymers, creating materials with tunable properties. Understanding these multicomponent systems requires robust equilibrium models that can account for the various interactions at play. figshare.comacs.org A generalized mass-balance model for supramolecular copolymerization can be applied to systems involving this compound-based monomers. figshare.comchemrxiv.org

This model assumes that the elongation of a polymer chain is a cooperative process, where the stability of adding a new monomer depends on the identity of the monomer at the top of the existing chain. osti.gov The key components of the model are the equilibrium constants for dimerization and elongation for each possible monomer pairing. For a two-component system with monomer A (e.g., a functionalized this compound derivative) and monomer B , the model considers:

Homo-dimerization: Formation of AA and BB dimers.

Hetero-dimerization: Formation of AB and BA dimers.

Homo-elongation: Addition of A to an A -topped chain and B to a B -topped chain.

Hetero-elongation: Addition of B to an A -topped chain and A to a B -topped chain.

| Interaction | Parameter | Description | Example Value (kJ mol⁻¹) |

|---|---|---|---|

| Homo-interaction (S-T monomer) | ΔH | Enthalpy of association for S-T homopolymerization | -90.8 |

| ΔS | Entropy of association for S-T homopolymerization | -0.183 (kJ mol⁻¹ K⁻¹) | |

| Homo-interaction (S-B monomer) | ΔH | Enthalpy of association for S-B homopolymerization | -47.2 |

| ΔS | Entropy of association for S-B homopolymerization | -0.093 (kJ mol⁻¹ K⁻¹) | |

| Hetero-interaction (S-T with S-B) | ΔH | Enthalpy of association for hetero-interaction | -65.3 |

| ΔS | Entropy of association for hetero-interaction | -0.120 (kJ mol⁻¹ K⁻¹) |

Table 1: Example of optimized thermodynamic parameters for a supramolecular copolymerization system, as determined by fitting a mass-balance model to experimental data. Such a model could be applied to copolymerizations involving this compound monomers. Data adapted from a triazine-benzene copolymerization study. nih.gov

These models allow for the prediction of crucial properties of the copolymer, such as the degree of polymerization, length distributions, and the internal ordering of monomers (microstructure) within the polymer chains. figshare.com

Analysis of Free Energy Landscapes for this compound Self-Assembly

The process of self-assembly can be visualized as a journey across a complex free energy landscape. acs.orgresearchgate.net This landscape maps the Gibbs free energy of the system as a function of the various possible arrangements and aggregation states of the molecules. scielo.org.mx For the self-assembly of this compound derivatives, the landscape would contain several key features:

Global Minimum: This represents the most thermodynamically stable state, which is typically the long, well-ordered supramolecular polymer.

Local Minima: These correspond to metastable states, such as small oligomers or kinetically trapped, disordered aggregates. The system can get stuck in these "traps" depending on the assembly pathway (e.g., cooling rate, concentration). researchgate.net

Energy Barriers: These are the energetic "hills" that separate the different minima. The height of these barriers dictates the rate of transition between states. A high nucleation barrier, for example, is characteristic of a cooperative polymerization mechanism.

Theoretical techniques can be used to calculate and predict the features of these free energy landscapes. scielo.org.mx By understanding the topology of the landscape—the location of minima and the heights of the barriers—researchers can predict the most likely assembly pathways and identify conditions that favor the formation of the desired supramolecular structure over kinetically trapped alternatives. nih.govacs.org For this compound systems, the landscape is shaped by competing interactions, such as π-stacking of the aromatic cores and hydrogen bonding of peripheral amide groups, which collectively determine the final assembled structure. nih.gov

Understanding Temperature-Dependent Assembly in Thermally Bisignate this compound Polymerization

Most supramolecular polymers exhibit conventional thermal behavior: they assemble upon cooling and disassemble upon heating. However, a fascinating and counterintuitive phenomenon known as "thermally bisignate" supramolecular polymerization has been described, where polymers form from a monomeric state upon both heating and cooling from an intermediate temperature. nih.govnih.gov

This behavior arises in multicomponent systems containing a self-assembling monomer and a "scavenger" molecule, often an alcohol, in a non-polar solvent. nih.gov The mechanism can be understood by considering the temperature-dependent equilibria:

Intermediate Temperatures (e.g., ~50 °C): The scavenger molecule effectively deactivates the monomer by forming strong non-covalent bonds (e.g., hydrogen bonds) with it, preventing the monomer from self-assembling. The system exists primarily as solvated, inactive monomers. nih.gov

Low Temperatures: Upon cooling, the scavenger molecules preferentially self-aggregate (e.g., cluster). This process "unlocks" the monomers, freeing them to self-assemble into the thermodynamically stable supramolecular polymer. nih.gov

High Temperatures: Upon heating, the interactions between the monomer and the scavenger are disrupted due to increased thermal energy. This again liberates the monomers, allowing them to polymerize. This high-temperature assembly is often analogous to systems exhibiting a lower critical solution temperature (LCST). nih.gov

While originally demonstrated with metalloporphyrin monomers, this principle is applicable to this compound systems, particularly benzene-1,3,5-tricarboxamides (BTAs), which rely on strong, directional hydrogen bonds for assembly. nih.gov The amide groups of BTAs could be targeted by a scavenger like 1-hexanol, leading to competitive hydrogen bonding that could induce thermally bisignate behavior. nih.govnih.gov

| Temperature Range | Dominant Interaction | System State |

|---|---|---|

| Low (e.g., < 20°C) | Monomer-Monomer Assembly & Scavenger Self-Aggregation | Supramolecular Polymer |

| Intermediate (e.g., ~50°C) | Monomer-Scavenger Interaction | Dissociated Monomers (Locked State) |

| High (e.g., > 80°C) | Monomer-Monomer Assembly (Entropy-Driven) | Supramolecular Polymer |